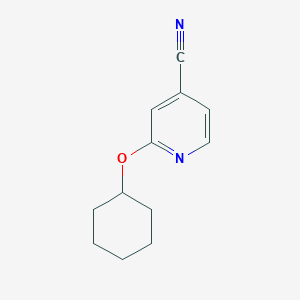

2-(Cyclohexyloxy)isonicotinonitrile

Description

BenchChem offers high-quality 2-(Cyclohexyloxy)isonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclohexyloxy)isonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyloxypyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFMTASTDRSQEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640886 | |

| Record name | 2-(Cyclohexyloxy)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016867-57-4 | |

| Record name | 2-(Cyclohexyloxy)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Exploratory Screening Guide: 2-(Cyclohexyloxy)isonicotinonitrile

[1][2]

Part 1: Physiochemical & Structural Profiling

Objective: Establish the "drug-likeness" baseline before investing in biological assays.[1][2] The lipophilic cyclohexyl group significantly impacts solubility and permeability.[1][2]

Structural Analysis & Liability Assessment

-

Cyclohexyloxy Group: A critical determinant of lipophilicity (

).[1][2] While it improves membrane permeability, it is a metabolic "soft spot" prone to cytochrome P450-mediated hydroxylation.[1][2] -

Nitrile (Cyano) Group: Generally stable but susceptible to hydrolysis (to amide/acid) under extreme pH or specific enzymatic conditions (nitrilases).[1][2] It serves as a bioisostere for carbonyls or a precursor for oxadiazoles.[1][2]

Solubility Profiling (Thermodynamic vs. Kinetic)

Protocol: Do not rely solely on DMSO stock precipitation.

-

Kinetic Solubility: Dilute 10 mM DMSO stock into PBS (pH 7.4) to a final concentration of 100 µM. Incubate for 2 hours. Measure via nephelometry.

-

Thermodynamic Solubility (Gold Standard): Add solid compound to buffer until saturation. Shake for 24 hours. Centrifuge, filter, and quantify supernatant via HPLC-UV.

-

Why: The crystalline lattice energy of the pyridine nitrile can lead to significantly lower thermodynamic solubility compared to kinetic readouts.

-

Chemical Stability

Protocol: Incubate 10 µM compound in:

Part 2: In Vitro ADME Screening (The "Kill" Step)

Objective: Determine if the compound survives long enough to engage a target. The cyclohexyl ring is the primary liability here.[2]

Metabolic Stability (Microsomal Clearance)

Rationale: The cyclohexyl ring is highly susceptible to oxidation by CYP3A4 and CYP2D6.[1][2] Rapid clearance will render in vivo efficacy impossible regardless of potency.[1][2]

Protocol:

-

System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[1][2]

-

Concentration: 1 µM compound (to ensure first-order kinetics).

-

Sampling: 0, 5, 15, 30, 45, 60 min. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).[1][2]

-

Calculation:

Permeability (PAMPA/Caco-2)

Rationale: The nitrile and ether linkage suggest good passive permeability, but P-gp efflux is a risk for pyridine derivatives.[1][2]

-

Assay: Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion.

-

Follow-up: If PAMPA

, proceed to Caco-2 (A-B vs B-A) to check for efflux ratios.

Part 3: Biological Target Screening (Exploratory)

Objective: Since the specific target is often unknown in exploratory phases for this scaffold, a tiered approach is required.

High-Probability Target Panel

Based on the 2-alkoxypyridine scaffold, screen against these priority targets:

-

PDE4 (Phosphodiesterase 4): The cyclohexyloxy group mimics the dialkoxyphenyl pharmacophore of Rolipram/Roflumilast.[1][2]

-

Kinase Profiling: Pyridines are classic hinge-binders.[1][2]

-

Assay: Broad panel (e.g., KINOMEscan) at 10 µM.[1]

-

-

Adenosine Receptors (A2A/A2B): Pyridine nitriles often show affinity here.[1][2]

Phenotypic Cytotoxicity Screening

Protocol:

Part 4: Data Visualization & Workflows

The Screening Decision Tree

This diagram illustrates the logical flow from compound acquisition to "Hit" declaration.

Figure 1: The "Go/No-Go" decision tree for exploratory screening. Failures at early stages (Solubility/Metabolism) save resources on expensive biological assays.[1][2]

Metabolic Liability Map

The cyclohexyloxy group is the primary site for oxidative metabolism.

Figure 2: Predicted metabolic soft spots.[1][2] The cyclohexyl ring is prone to hydroxylation, while the ether linkage may undergo dealkylation.

Part 5: Summary of Key Parameters

| Parameter | Assay Type | Critical Threshold | Action if Failed |

| Solubility | Kinetic (Nephelometry) | Formulate as salt (e.g., HCl) or use cosolvents.[1][2] | |

| Lipophilicity | LogD (pH 7.4) | If >4.0, reduce cyclohexyl ring size or add polar heteroatoms.[1][2] | |

| Metabolic Stability | HLM | Block metabolic sites (e.g., Fluorination of cyclohexyl ring).[1] | |

| Permeability | PAMPA ( | Prodrug strategy or reduce polar surface area (PSA).[1][2] | |

| Toxicity | HepG2 IC50 | Discard scaffold; likely off-target effects.[1][2] |

References

-

PubChem. (n.d.).[1][2] 2-(Cyclohexyloxy)isonicotinonitrile Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

-

Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2] (Standard reference for ADME protocols).

-

Meanwell, N. A. (2011).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Reference for optimizing the cyclohexyl ring).

-

Wermuth, C. G. (2008).[1][2] The Practice of Medicinal Chemistry. Academic Press.[1][2] (Source for pyridine nitrile bioisosterism).[1][2][3]

Methodological & Application

Application Notes and Protocols for Receptor Binding Assays of 2-(Cyclohexyloxy)isonicotinonitrile at the GPR142 Receptor

Introduction: Unveiling the Therapeutic Potential of GPR142 Agonists

The G protein-coupled receptor 142 (GPR142) has emerged as a compelling therapeutic target, primarily for the treatment of type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells, GPR142 functions as a sensor for aromatic amino acids, most notably L-tryptophan.[3][4][5] Upon activation, GPR142 stimulates glucose-dependent insulin secretion, offering a promising mechanism for glycemic control with a potentially reduced risk of hypoglycemia compared to traditional insulin secretagogues.[1][3] The signaling cascade initiated by GPR142 agonism is primarily coupled through the Gq pathway, leading to the activation of phospholipase C and subsequent accumulation of inositol monophosphate (IP-1).[3][6][7] Evidence also suggests potential coupling to Gi and Gs pathways, highlighting the complexity of its signaling network.[6][8]

2-(Cyclohexyloxy)isonicotinonitrile is a novel small molecule with structural features consistent with known GPR142 agonists. Characterizing the binding affinity and kinetics of this compound at the GPR142 receptor is a critical step in its pharmacological evaluation. Receptor binding assays provide a direct measure of the interaction between a ligand and its target, yielding essential parameters such as the equilibrium dissociation constant (Kd), the inhibitor constant (Ki), and the receptor density (Bmax).[9][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting receptor binding assays for 2-(Cyclohexyloxy)isonicotinonitrile using membranes prepared from cells expressing the human GPR142 receptor.

Core Principles of Receptor Binding Assays

Receptor binding assays are fundamental tools in pharmacology for quantifying the interaction between a ligand and a receptor.[11] These assays typically involve incubating a source of the receptor (e.g., cell membranes) with a labeled ligand (radioligand or fluorescent ligand) that binds to the receptor of interest. The amount of bound ligand is then measured.

Two primary types of binding assays are discussed herein:

-

Saturation Binding Assays: These assays are used to determine the affinity of a labeled ligand for its receptor (Kd) and the total number of receptors in the preparation (Bmax). This is achieved by incubating the receptor preparation with increasing concentrations of the labeled ligand until saturation is reached.[11]

-

Competition Binding Assays: These assays are employed to determine the affinity of an unlabeled compound (the "competitor," in this case, 2-(Cyclohexyloxy)isonicotinonitrile) for the receptor. This is accomplished by measuring the ability of the unlabeled compound to displace the binding of a fixed concentration of a labeled ligand. The output of this assay is the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[12][13]

Experimental Workflow Overview

Caption: Workflow for GPR142 Receptor Binding Assays.

Materials and Reagents

| Reagent/Material | Supplier (Example) | Purpose |

| Human GPR142 expressing cells (e.g., HEK293) | ATCC | Source of receptor |

| [3H]-GPR142 Agonist (Custom Synthesis) | ViTrax | Radiolabeled ligand |

| 2-(Cyclohexyloxy)isonicotinonitrile | In-house/Custom Synthesis | Test compound |

| Unlabeled GPR142 Agonist (e.g., L-Tryptophan) | Sigma-Aldrich | For non-specific binding determination |

| Scintillation Proximity Assay (SPA) Beads | Revvity | For homogeneous binding assays |

| 96-well Filter Plates (e.g., GF/C) | PerkinElmer | For filtration binding assays |

| Scintillation Cocktail | PerkinElmer | For detection of radioactivity |

| Tris-HCl, MgCl2, EDTA, BSA | Sigma-Aldrich | Buffer components |

| Protease Inhibitor Cocktail | Roche | To prevent protein degradation |

| BCA Protein Assay Kit | Thermo Fisher Scientific | To determine protein concentration |

Protocol 1: Preparation of GPR142-Expressing Cell Membranes

This protocol describes the preparation of crude cell membranes from HEK293 cells stably expressing human GPR142.

-

Cell Culture: Culture HEK293 cells expressing human GPR142 to confluency in appropriate culture flasks.

-

Cell Harvest: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Dislodge the cells by gentle scraping in ice-cold PBS.

-

Cell Lysis: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 10 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

-

Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.

-

Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

-

Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer. Centrifuge again at 40,000 x g for 30 minutes at 4°C.

-

Final Preparation and Storage: Discard the supernatant and resuspend the final membrane pellet in a small volume of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA protein assay.

-

Aliquoting and Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Saturation Radioligand Binding Assay

This protocol is designed to determine the Kd and Bmax of a radiolabeled GPR142 agonist.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add increasing concentrations of the [3H]-GPR142 agonist.

-

Non-specific Binding (NSB): Add the same increasing concentrations of the [3H]-GPR142 agonist along with a high concentration of an unlabeled GPR142 agonist (e.g., 10 µM L-Tryptophan) to saturate the receptors.

-

-

Addition of Membranes: Add the GPR142 membrane preparation to each well. The final protein concentration should be optimized to ensure that less than 10% of the added radioligand is bound.

-

Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.

-

Assay Termination (Filtration Method):

-

Rapidly filter the contents of each well through a 96-well filter plate pre-soaked in 0.5% polyethyleneimine (PEI).

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate and add scintillation cocktail to each well.

-

-

Detection: Count the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).

-

Fit the data using a non-linear regression model for one-site binding (hyperbola) to determine the Kd and Bmax values.

-

| Parameter | Description |

| Kd | Equilibrium dissociation constant; the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity. |

| Bmax | Maximum number of binding sites; represents the total receptor density in the membrane preparation. |

Protocol 3: Competition Radioligand Binding Assay

This protocol is designed to determine the affinity (Ki) of 2-(Cyclohexyloxy)isonicotinonitrile for GPR142.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add a fixed concentration of the [3H]-GPR142 agonist (typically at or below its Kd).

-

Non-specific Binding (NSB): Add the fixed concentration of the [3H]-GPR142 agonist and a high concentration of an unlabeled GPR142 agonist (e.g., 10 µM L-Tryptophan).

-

Competition: Add the fixed concentration of the [3H]-GPR142 agonist and increasing concentrations of 2-(Cyclohexyloxy)isonicotinonitrile.

-

-

Addition of Membranes: Add the GPR142 membrane preparation to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation.

-

Assay Termination and Detection: Follow the same procedure as described in the saturation binding assay (Protocol 2, steps 4 and 5).

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of 2-(Cyclohexyloxy)isonicotinonitrile.

-

Plot the percentage of specific binding (Y-axis) against the log concentration of 2-(Cyclohexyloxy)isonicotinonitrile (X-axis).

-

Fit the data using a non-linear regression model for sigmoidal dose-response (variable slope) to determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation:[12][13] Ki = IC50 / (1 + ([L]/Kd)) where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand (determined from the saturation binding assay).

-

-

Alternative Assay Format: Scintillation Proximity Assay (SPA)

SPA offers a homogeneous alternative to filtration assays, eliminating the need for a separation step.[14][15][16]

Caption: Principle of Scintillation Proximity Assay (SPA).

In an SPA for GPR142, membranes expressing the receptor are coupled to SPA beads. When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant and produce light, which is then detected. Unbound radioligand in the solution is too far away to cause a signal. Competition assays can be performed by adding 2-(Cyclohexyloxy)isonicotinonitrile, which will displace the radioligand and cause a decrease in the light signal.

Functional Validation: HTRF IP-One Assay

While binding assays measure the direct interaction of a compound with the receptor, functional assays confirm its biological activity. Given that GPR142 is primarily Gq-coupled, an IP-One assay using Homogeneous Time-Resolved Fluorescence (HTRF) is a highly suitable method for functional validation.[7][17] This assay measures the accumulation of IP-1, a downstream product of Gq activation.[17]

Caption: GPR142 Gq Signaling Pathway and the Principle of the IP-One Assay.

Data Interpretation and Troubleshooting

| Observation | Potential Cause | Suggested Action |

| High non-specific binding (>30% of total binding) | Radioligand is too lipophilic; Insufficient blocking of non-specific sites. | Use a more hydrophilic radioligand if available; Increase BSA concentration in assay buffer; Pre-soak filter plates with PEI. |

| Low specific binding signal | Low receptor expression in membranes; Inactive radioligand; Incorrect assay conditions. | Use membranes with higher receptor density; Check radioligand activity; Optimize incubation time, temperature, and pH. |

| Inconsistent results between replicates | Pipetting errors; Incomplete mixing; Improper washing during filtration. | Use calibrated pipettes; Ensure thorough mixing of reagents; Standardize washing procedure. |

| Hill slope in competition assay deviates significantly from 1.0 | Allosteric interactions; Multiple binding sites with different affinities. | Consider more complex binding models for data analysis; Investigate the mechanism of interaction further. |

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the binding of 2-(Cyclohexyloxy)isonicotinonitrile to the GPR142 receptor. By determining the binding affinity (Ki) through competition assays and validating its functional activity, researchers can gain crucial insights into the pharmacological profile of this compound. These data are essential for advancing the development of novel GPR142 agonists for the treatment of type 2 diabetes and other metabolic disorders.

References

-

opnme.com. GPR142 Agonist I BI-1046. Available from: [Link].

- Lin, H. V., et al. (2018). Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 61(22), 10003-10016.

- Wadood, A., et al. (2021). Pan-Cancer Analysis and Drug Formulation for GPR139 and GPR142. Frontiers in Pharmacology, 12, 631679.

-

Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link].

-

What are GPR142 agonists and how do they work? (2024). Available from: [Link].

- Lin, H. V., et al. (2012). Discovery and optimization of a novel series of GPR142 agonists for the treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry Letters, 22(18), 5949-5953.

- Wang, J., et al. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLOS ONE, 11(4), e0154452.

- Wang, J., et al. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLOS ONE, 11(4), e0154452.

- Salehi, A., et al. (2019). The functional impact of G protein-coupled receptor 142 (Gpr142) on pancreatic β-cell in rodent. Scientific Reports, 9(1), 1-14.

- Takeda, S., et al. (2016). Discovery and pharmacological effects of a novel GPR142 antagonist. Expert Opinion on Therapeutic Targets, 20(11), 1279-1287.

-

Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available from: [Link].

-

Wang, J., et al. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PubMed. Available from: [Link].

- Sykes, D. A., et al. (2021).

- van der Wenden, C. G., et al. (2017). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Pharmacological Research, 125(Pt B), 187-195.

-

Revvity. (2023). How to use HTRF technology to quantify GTP recruitment by activated Gi protein. YouTube. Available from: [Link].

- Kramer, C., et al. (2020). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.

-

Wikipedia. IC50. Available from: [Link].

-

Eurofins DiscoverX. Uses & Advantages of Membrane Preparations for GPCRs. Available from: [Link].

-

Shapiro, A. B. (2022). How to determine the IC50 value with a competitive binding kinetic test? ResearchGate. Available from: [Link].

- Rajendran, V., & Sethumadhavan, R. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters.

-

Multispan, Inc. MULTISCREEN™ Membrane Preparations. Available from: [Link].

- Pati, M. L., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)

-

BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. Available from: [Link].

- Rajan, S., & Narayanan, S. (2011). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacy and Bioallied Sciences, 3(1), 127-133.

-

Scintillation proximity assay. What it is, how it works and what it is used for. (2024). YouTube. Available from: [Link].

-

Lin, H. V., et al. (2018). Identification of GPR142 as a sensor of aromatic amino acids... ResearchGate. Available from: [Link].

-

Scintillation Proximity Assays in High-Throughput Screening. (2025). ResearchGate. Available from: [Link].

- Zhang, H., et al. (2019). A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid. Viruses, 11(7), 592.

- Lin, H. V., et al. (2016). GPR142 Controls Tryptophan-Induced Insulin and Incretin Hormone Secretion to Improve Glucose Metabolism. Endocrinology, 157(8), 3033-3040.

-

Enzyme Inhibition Calculator. Ki to IC50 Converter. Available from: [Link].

Sources

- 1. What are GPR142 agonists and how do they work? [synapse.patsnap.com]

- 2. Discovery and optimization of a novel series of GPR142 agonists for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and pharmacological effects of a novel GPR142 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPR142 Controls Tryptophan-Induced Insulin and Incretin Hormone Secretion to Improve Glucose Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]

- 7. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]

- 8. The functional impact of G protein-coupled receptor 142 (Gpr142) on pancreatic β-cell in rodent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]

- 12. m.youtube.com [m.youtube.com]

- 13. IC50 - Wikipedia [en.wikipedia.org]

- 14. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Scintillation Proximity Assay (SPA) | Revvity [revvity.co.jp]

- 16. m.youtube.com [m.youtube.com]

- 17. Pardon Our Interruption [opnme.com]

Application Notes and Protocols for 2-(Cyclohexyloxy)isonicotinonitrile in Agrochemical Research

Introduction: A Prospective Analysis of a Novel Scaffold

In the continuous quest for novel and effective agrochemicals, the exploration of unique molecular scaffolds is paramount. 2-(Cyclohexyloxy)isonicotinonitrile emerges as a compound of significant interest, not from a history of extensive study, but from the potential suggested by its constituent moieties. The pyridine ring is a well-established and commercially successful scaffold in a multitude of fungicides, herbicides, and insecticides.[1][2][3][4] The isonicotinonitrile framework, a pyridine ring substituted with a nitrile group at the 4-position, is a known pharmacophore in medicinal chemistry and a versatile intermediate for biologically active compounds.[1][4]

This document serves as a prospective guide for researchers, scientists, and drug development professionals interested in evaluating the agrochemical potential of 2-(Cyclohexyloxy)isonicotinonitrile. While direct literature on this specific compound's agricultural applications is not yet established, its structural features—a hydrophobic cyclohexyloxy group tethered to a polar, reactive isonicotinonitrile core—provide a strong rationale for its investigation as a novel fungicide or herbicide.[5] The cyclohexyloxy group can modulate lipophilicity, potentially enhancing cell membrane penetration and interaction with biological targets.[5]

We will proceed by first outlining a robust synthetic protocol for 2-(Cyclohexyloxy)isonicotinonitrile. Subsequently, we will propose a hypothetical mode of action based on structurally related compounds and provide detailed, field-proven protocols for its evaluation as a fungicide. These protocols are designed to be self-validating, providing a clear framework for assessing the compound's efficacy and potential.

Chemical Profile and Synthesis

A thorough understanding of the target molecule is the foundation of any research endeavor. Below is a summary of the key chemical identifiers for 2-(Cyclohexyloxy)isonicotinonitrile.

| Identifier Type | Value |

| IUPAC Name | 2-(Cyclohexyloxy)pyridine-4-carbonitrile |

| CAS Registry Number | 1016867-57-4 |

| Molecular Formula | C₁₂H₁₄N₂O |

| SMILES | C1CCC(CC1)OC2=NC=CC(=C2)C#N |

| InChIKey | AGFMTASTDRSQEM-UHFFFAOYSA-N |

| (Source: Vulcanchem)[5] |

Protocol 1: Synthesis of 2-(Cyclohexyloxy)isonicotinonitrile

The synthesis of 2-(Cyclohexyloxy)isonicotinonitrile can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This protocol is based on established methods for the synthesis of 2-alkoxypyridines.

Objective: To synthesize 2-(Cyclohexyloxy)isonicotinonitrile from 2-chloroisonicotinonitrile and cyclohexanol.

Materials:

-

2-Chloroisonicotinonitrile

-

Cyclohexanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation of Sodium Cyclohexoxide:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) carefully washed with anhydrous hexanes to remove mineral oil.

-

Suspend the NaH in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add cyclohexanol (1.1 equivalents) dropwise to the suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. This forms the sodium cyclohexoxide nucleophile in situ.

-

-

Nucleophilic Aromatic Substitution:

-

Dissolve 2-chloroisonicotinonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of 2-chloroisonicotinonitrile dropwise to the prepared sodium cyclohexoxide solution at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and carefully quench by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure 2-(Cyclohexyloxy)isonicotinonitrile.

-

Diagram of Synthetic Workflow:

Caption: Proposed mechanism of action via SDH inhibition.

Protocols for Fungicidal Activity Screening

The following protocols provide a tiered approach to evaluating the fungicidal potential of 2-(Cyclohexyloxy)isonicotinonitrile, from in vitro screening to in vivo plant protection assays.

Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This assay provides a rapid and quantitative measure of a compound's intrinsic ability to inhibit fungal growth.

Objective: To determine the EC₅₀ (half-maximal effective concentration) of 2-(Cyclohexyloxy)isonicotinonitrile against a panel of phytopathogenic fungi.

Target Organisms (Suggested Panel):

-

Botrytis cinerea (Gray mold)

-

Rhizoctonia solani (Sheath blight)

-

Fusarium culmorum (Fusarium head blight)

-

Phytophthora cactorum (Crown rot)

Materials:

-

Pure 2-(Cyclohexyloxy)isonicotinonitrile

-

Commercial fungicide standard (e.g., Boscalid, an SDHI)

-

Dimethyl sulfoxide (DMSO)

-

Potato Dextrose Agar (PDA)

-

Sterile petri dishes (90 mm)

-

Actively growing cultures of test fungi on PDA

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10,000 ppm (10 mg/mL) stock solution of 2-(Cyclohexyloxy)isonicotinonitrile in DMSO.

-

Prepare a stock solution of the standard fungicide at the same concentration.

-

-

Poisoned Media Preparation:

-

Autoclave PDA medium and cool it to 45-50 °C in a water bath.

-

Create a dilution series. For a final concentration range of 0.1, 1, 10, 50, and 100 ppm, add the appropriate volume of the stock solution to molten PDA. Ensure the final concentration of DMSO does not exceed 1% (v/v) in the media, as it can have inhibitory effects.

-

Prepare a control plate containing PDA with 1% DMSO only.

-

Pour approximately 20 mL of the amended and control PDA into sterile petri dishes and allow them to solidify.

-

-

Inoculation:

-

Using a sterile 5 mm cork borer, take mycelial plugs from the leading edge of an actively growing fungal culture.

-

Place one mycelial plug, mycelium-side down, in the center of each prepared petri dish.

-

-

Incubation and Data Collection:

-

Incubate the plates at 25 °C in the dark.

-

When the fungal growth in the control plate has reached the edge of the dish, measure the diameter of the fungal colony in all plates in two perpendicular directions.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.

-

-

-

Data Analysis:

-

Plot the percentage inhibition against the logarithm of the compound concentration.

-

Use probit analysis or a similar statistical method to calculate the EC₅₀ value.

-

Data Presentation:

| Compound | EC₅₀ (ppm) vs. B. cinerea | EC₅₀ (ppm) vs. R. solani | EC₅₀ (ppm) vs. F. culmorum |

| 2-(Cyclohexyloxy)isonicotinonitrile | Experimental Value | Experimental Value | Experimental Value |

| Boscalid (Standard) | Experimental Value | Experimental Value | Experimental Value |

Protocol 3: In Vivo Plant Protection Assay (Detached Leaf Assay)

This assay assesses the compound's ability to protect plant tissue from fungal infection, providing a more practical measure of its potential efficacy.

Objective: To evaluate the protective (prophylactic) activity of 2-(Cyclohexyloxy)isonicotinonitrile against a suitable plant pathogen on detached leaves.

Model System: Tomato (Solanum lycopersicum) leaves and Botrytis cinerea.

Materials:

-

Healthy, fully expanded tomato leaves of similar age.

-

2-(Cyclohexyloxy)isonicotinonitrile formulated as a wettable powder or emulsifiable concentrate.

-

Spore suspension of B. cinerea (e.g., 1 x 10⁶ spores/mL in a nutrient solution).

-

Moist chambers (e.g., large petri dishes with moist filter paper).

-

Spray bottle or atomizer.

Procedure:

-

Compound Application (Protective):

-

Prepare a series of treatment solutions of the formulated compound at various concentrations (e.g., 50, 100, 250, 500 ppm). Include a blank formulation control (no active ingredient) and a water control.

-

Arrange detached tomato leaves with their adaxial (upper) surface facing up in moist chambers.

-

Spray the leaves with the treatment solutions until runoff, ensuring even coverage.

-

Allow the leaves to air dry for 24 hours.

-

-

Inoculation:

-

After the drying period, inoculate each leaf by placing a 10 µL droplet of the B. cinerea spore suspension onto the center of the leaf.

-

-

Incubation and Evaluation:

-

Seal the moist chambers to maintain high humidity.

-

Incubate at 20-22 °C with a 12-hour photoperiod for 3-5 days.

-

Evaluate the disease severity by measuring the diameter of the necrotic lesion that develops at the inoculation site.

-

Calculate the percent disease control relative to the blank formulation control.

-

Diagram of In Vivo Assay Workflow:

Caption: Workflow for the in vivo detached leaf assay.

Conclusion and Future Directions

2-(Cyclohexyloxy)isonicotinonitrile represents an unexplored chemical entity with significant potential in agrochemical research, predicated on the known bioactivity of its core structures. The protocols detailed herein provide a comprehensive and scientifically rigorous framework for its synthesis and systematic evaluation as a novel fungicide. Positive results from these initial screens would warrant further investigation into its mode of action, spectrum of activity against a broader range of pathogens, and potential for herbicidal or insecticidal properties. Subsequent structure-activity relationship (SAR) studies, involving modification of the cycloalkyl and pyridine substitution patterns, could lead to the optimization of this promising scaffold into a next-generation crop protection agent.

References

- Guan, A., Liu, C., & Wang, M. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry Letters.

- Enhancing Crop Protection: The Agrochemical Applications of Pyridine Intermedi

- Zakharychev, V. V., et al. (2024). Development of novel pyridine-based agrochemicals: A review. Pest Management Science.

- Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals. (2021).

- Vulcanchem. (n.d.). 2-(Cyclohexyloxy)isonicotinonitrile. Vulcanchem.

- Synthesis and fungicidal activity of a series of novel aryloxylepidines. (2004). PubMed.

- Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide deriv

Sources

Application Notes and Protocols for the Development of 2-(Cyclohexyloxy)isonicotinonitrile-Based Kinase Inhibitors

Introduction: The Emergence of Isonicotinonitriles in Kinase Inhibition

The relentless pursuit of novel therapeutics for diseases driven by aberrant cellular signaling has solidified protein kinases as a pivotal target class in drug discovery.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, leading to uncontrolled cell proliferation and survival.[3][4] The development of small molecule kinase inhibitors has revolutionized the treatment landscape for many of these diseases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of a promising class of kinase inhibitors based on the 2-(cyclohexyloxy)isonicotinonitrile scaffold.

The isonicotinonitrile core, a pyridine ring substituted with a nitrile group, represents a versatile scaffold in medicinal chemistry.[5][6][7] The unique electronic properties and hydrogen bonding capabilities of this moiety make it an attractive pharmacophore for engaging the ATP-binding pocket of various kinases. The addition of a cyclohexyloxy group at the 2-position introduces a hydrophobic element that can be crucial for achieving high potency and selectivity by interacting with hydrophobic regions within the kinase active site.[5] While the broader class of cyanopyridine derivatives has shown inhibitory activity against kinases such as Pim-1, this guide will focus on a systematic approach to the synthesis, characterization, and evaluation of novel inhibitors based on the 2-(cyclohexyloxy)isonicotinonitrile template.[6][7]

These application notes will provide a detailed, step-by-step methodology for the chemical synthesis of 2-(cyclohexyloxy)isonicotinonitrile and its derivatives, protocols for their biochemical and cellular evaluation, and a framework for interpreting the resulting data to guide further drug development efforts.

Chemical Synthesis of 2-(Cyclohexyloxy)isonicotinonitrile-Based Inhibitors

The synthesis of 2-(cyclohexyloxy)isonicotinonitrile and its analogs can be achieved through a variety of synthetic routes. A common and efficient method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-4-cyanopyridine, with cyclohexanol. The following protocol outlines a representative synthesis.

Protocol 1: Synthesis of 2-(Cyclohexyloxy)isonicotinonitrile

Materials:

-

2-chloro-4-cyanopyridine

-

Cyclohexanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Preparation of the Alkoxide:

-

To a dry round-bottom flask under an inert atmosphere, add cyclohexanol (1.2 equivalents) and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases. This forms the sodium cyclohexoxide in situ.

-

-

Nucleophilic Aromatic Substitution:

-

In a separate flask, dissolve 2-chloro-4-cyanopyridine (1.0 equivalent) in anhydrous DMF.

-

Slowly add the solution of 2-chloro-4-cyanopyridine to the prepared sodium cyclohexoxide solution at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-(cyclohexyloxy)isonicotinonitrile.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial during the formation of the alkoxide with sodium hydride to prevent the reaction of NaH with atmospheric moisture.

-

Anhydrous Solvent: Anhydrous DMF is used to ensure the complete formation of the sodium cyclohexoxide and to prevent unwanted side reactions.

-

Step-wise Addition: The portion-wise addition of sodium hydride and the slow addition of the 2-chloro-4-cyanopyridine solution help to control the exothermic nature of the reactions and improve safety and yield.

-

Aqueous Work-up: The series of aqueous washes removes residual DMF, unreacted starting materials, and inorganic byproducts, simplifying the subsequent purification step.

Biochemical and Cellular Characterization of Inhibitors

Once synthesized, the inhibitory activity of the 2-(cyclohexyloxy)isonicotinonitrile-based compounds must be rigorously evaluated. This involves a multi-tiered approach, starting with in vitro biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.[8][9]

Protocol 2: In Vitro Kinase Inhibition Assay (Example: Pim-1 Kinase)

This protocol describes a common method for assessing the in vitro potency of a kinase inhibitor using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human Pim-1 kinase

-

Pim-1 substrate peptide

-

ATP

-

Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, and DTT)

-

2-(Cyclohexyloxy)isonicotinonitrile test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

-

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing the kinase assay buffer, recombinant Pim-1 kinase, and the substrate peptide.

-

Add a small volume (e.g., 1 µL) of the diluted test compounds or DMSO (for control wells) to the wells of the assay plate.

-

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for the kinase to ensure accurate IC₅₀ determination.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validating System:

-

Positive and Negative Controls: Include a known potent inhibitor of the target kinase as a positive control and DMSO as a negative control (0% inhibition).

-

Z'-factor: Calculate the Z'-factor for the assay to assess its quality and suitability for high-throughput screening. A Z'-factor > 0.5 is generally considered acceptable.

Mechanism of Action Studies

Understanding how an inhibitor interacts with its target kinase is crucial for lead optimization. The following workflow outlines a general approach to elucidating the mechanism of action.

Caption: Workflow for determining the mechanism of action of a kinase inhibitor.

Cellular Activity and Target Engagement

Demonstrating that a compound can inhibit its target kinase within a cellular environment is a critical step in the drug development process.

Protocol 3: Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement assay is a powerful method for quantifying the binding of a test compound to a target protein in live cells.

Materials:

-

Human cell line (e.g., HEK293)

-

Plasmid encoding the target kinase fused to NanoLuc® luciferase

-

Transfection reagent

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ Kinase Tracer

-

Test compounds

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence at two wavelengths

Procedure:

-

Cell Transfection:

-

Transfect the chosen cell line with the plasmid encoding the NanoLuc®-kinase fusion protein.

-

Plate the transfected cells in the assay plates and incubate for 24 hours.

-

-

Assay:

-

Prepare serial dilutions of the test compounds.

-

Add the NanoBRET™ Kinase Tracer and the test compounds to the cells.

-

Incubate for a specified time (e.g., 2 hours) at 37 °C in a CO₂ incubator.

-

-

Signal Detection:

-

Add the NanoBRET™ Nano-Glo® Substrate and measure the luminescence at two wavelengths (donor and acceptor).

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

-

Plot the NanoBRET™ ratio against the compound concentration to determine the IC₅₀ for target engagement.

-

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 2-(cyclohexyloxy)isonicotinonitrile scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. The following table provides a hypothetical SAR for this class of inhibitors.

| Compound | R1 (Position 5) | R2 (Cyclohexyl Ring) | Pim-1 IC₅₀ (nM) | Cellular Potency (EC₅₀, µM) |

| Lead (1) | H | Unsubstituted | 50 | 1.2 |

| Analog 1a | F | Unsubstituted | 25 | 0.8 |

| Analog 1b | Cl | Unsubstituted | 30 | 0.9 |

| Analog 1c | CH₃ | Unsubstituted | 75 | 2.5 |

| Analog 2a | H | 4-OH (trans) | 40 | 1.0 |

| Analog 2b | H | 4-OH (cis) | 150 | 5.0 |

| Analog 2c | H | 4-F | 35 | 0.9 |

Interpretation of SAR Data:

-

Small electron-withdrawing groups at the 5-position of the pyridine ring (e.g., F, Cl) appear to enhance potency.

-

The stereochemistry of substituents on the cyclohexyl ring is critical, with the trans configuration of a hydroxyl group being more favorable than the cis configuration.

-

Replacing the hydroxyl group with a fluorine atom maintains or slightly improves potency, which could be beneficial for improving metabolic stability.

In Vivo Evaluation

Promising candidates from in vitro and cellular assays should be advanced to in vivo studies to assess their pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profiles in animal models.[10]

Workflow for In Vivo Studies

Caption: A streamlined workflow for the in vivo evaluation of a kinase inhibitor candidate.

Conclusion and Future Directions

The 2-(cyclohexyloxy)isonicotinonitrile scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and workflows outlined in this document provide a comprehensive framework for the synthesis, biochemical and cellular characterization, and in vivo evaluation of this class of compounds. Future work should focus on expanding the SAR to improve potency and selectivity, as well as on identifying specific kinase targets and elucidating the detailed mechanism of action. Through a systematic and rigorous drug discovery cascade, 2-(cyclohexyloxy)isonicotinonitrile-based inhibitors have the potential to be developed into effective therapeutics for a range of diseases.

References

- 2-(Cyclohexyloxy)isonicotinonitrile - 1016867-57-4 - Vulcanchem. (URL: )

-

Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC - NIH. (2022-11-16). (URL: [Link])

-

Patent No. RE47,929 - Regulations.gov. (2020-04-07). (URL: [Link])

- EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google P

-

Orally effective FDA-approved protein kinase targeted covalent inhibitors (TCIs) - PubMed. (2021-01-09). (URL: [Link])

-

discovery of PRN1008, a BTK inhibitor - drug annotations - YouTube. (2022-05-28). (URL: [Link])

- US7169791B2 - Inhibitors of tyrosine kinases - Google P

-

Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - NIH. (URL: [Link])

- US8598186B2 - CDK inhibitors - Google P

-

Kinase Inhibition by Deoxy Analogues of the Resorcylic Lactone L-783277 - PMC - NIH. (2010-10-20). (URL: [Link])

-

Multi kinase inhibitors - Otava Chemicals. (URL: [Link])

-

nicotinonitrile - Organic Syntheses Procedure. (URL: [Link])

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025-08-14). (URL: [Link])

-

Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). (2025-02-12). (URL: [Link])

-

Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024-08-13). (URL: [Link])

- WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google P

- Synthesis of nicotinic compounds - US2409806A - Google P

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021-08-12). (URL: [Link])

-

(12) United States Patent - Googleapis.com. (2024-07-23). (URL: [Link])

-

Some of the cyanopyridines have high PIM-1 kinase inhibitory activity - ResearchGate. (URL: [Link])

-

(PDF) Cell-based immunocytochemical assay for monitoring kinase signaling pathways and drug efficacy - ResearchGate. (2025-08-07). (URL: [Link])

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing. (URL: [Link])

-

A Pyridine and cyanopyridine-based anticancer agents as PIM-1 inhibitors - ResearchGate. (URL: [Link])

Sources

- 1. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]

- 2. US8598186B2 - CDK inhibitors - Google Patents [patents.google.com]

- 3. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]

- 4. Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(Cyclohexyloxy)isonicotinonitrile (1016867-57-4) for sale [vulcanchem.com]

- 6. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. reactionbiology.com [reactionbiology.com]

- 9. researchgate.net [researchgate.net]

- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analytical Quantification of 2-(Cyclohexyloxy)isonicotinonitrile

This Application Note is designed as a comprehensive technical guide for the analytical quantification of 2-(Cyclohexyloxy)isonicotinonitrile (CAS: 1016867-57-4).[1][2] It synthesizes theoretical physicochemical principles with practical, field-proven methodologies suitable for pharmaceutical quality control and process development.[1][2][3]

Introduction & Compound Profile

2-(Cyclohexyloxy)isonicotinonitrile is a critical pyridine-based building block, often utilized in the synthesis of NK-1 receptor antagonists and other heterocyclic pharmaceutical agents.[1][2] Its structure features a hydrophobic cyclohexyl ether moiety attached to a polar 4-cyanopyridine core.[1][2][3]

This duality—lipophilic tail and polar, weakly basic head—presents specific analytical challenges. The electron-withdrawing nitrile group at the C4 position significantly reduces the basicity of the pyridine nitrogen (estimated pKa < 3.0), while the ether linkage introduces potential oxidative instability.[1][2]

Physicochemical Profile

| Property | Value / Characteristic | Analytical Implication |

| CAS Number | 1016867-57-4 | Unique Identifier |

| Formula | C₁₂H₁₄N₂O | MW: 202.25 g/mol |

| LogP (Est.) | 3.2 – 3.8 | High retention on C18; requires high % organic modifier.[1][2][3] |

| Chromophore | Pyridine + Nitrile + Ether | Strong UV absorption expected at 260–275 nm.[1][2][3] |

| Solubility | Low in water; High in MeCN, MeOH, DCM | Sample diluent must contain >50% organic solvent.[1][3] |

Method Development Strategy (Logic & Causality)[1][2][3]

To ensure robustness, the analytical approach is bifurcated based on the intended data requirement: Routine Assay (HPLC-UV) vs. Trace Quantification (LC-MS/MS) .[1][2]

The "Why" Behind the Parameters

-

Stationary Phase: A C18 (Octadecyl) column is selected.[1][2][3] The cyclohexyl group provides strong hydrophobic interaction, ensuring retention away from the solvent front.[1][2][3] A "Base Deactivated" (BDS) or high-coverage C18 is preferred to minimize secondary silanol interactions with the pyridine ring, although the low pKa reduces this risk.[1][2][3]

-

Mobile Phase pH: Acidic pH (0.1% Formic Acid or Phosphoric Acid, pH ~2.[1][2][3]5) is chosen. This suppresses the ionization of residual silanols on the column and ensures the pyridine nitrogen is consistently protonated (or consistently neutral if pKa is extremely low), preventing peak tailing.[1][2][3]

-

Detection: The conjugated pyridine-nitrile system exhibits a

transition.[1][2][3] A wavelength of 270 nm offers the best balance of sensitivity and solvent cutoff transparency.[1][2][3]

Protocol A: RP-HPLC-UV (Assay & Purity)[1][2]

Scope: Routine release testing, reaction monitoring, and purity assessment (>0.05% w/w).

Chromatographic Conditions

-

Instrument: HPLC/UHPLC equipped with PDA/UV detector.

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1][2][3]

-

Column Temp: 35°C (Controls mass transfer kinetics for the bulky cyclohexyl group).

-

Injection Volume: 10 µL.

-

Run Time: 20 minutes.

Mobile Phase[1][2][3]

-

Gradient Program:

| Time (min) | % Solvent A | % Solvent B | Phase Description |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |

| 12.0 | 10 | 90 | Linear Gradient (Elute main peak) |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 90 | 10 | Re-equilibration |

| 20.0 | 90 | 10 | End |

Standard & Sample Preparation[1][2][3]

-

Diluent: Water:Acetonitrile (40:60 v/v). Note: High organic content prevents precipitation of the hydrophobic analyte.

-

Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of Reference Standard into a 25 mL volumetric flask. Dissolve in 100% MeCN first, then make up to volume with Diluent.[1][2][3]

-

Working Standard (0.1 mg/mL): Dilute Stock 1:10 with Diluent.

Protocol B: LC-MS/MS (Trace Impurity Analysis)[1][2][5]

Scope: Quantifying this compound when it is a low-level impurity (ppm level) in a final drug substance (API).

Mass Spectrometry Parameters

-

Source: Electrospray Ionization (ESI), Positive Mode.[1][2][3]

-

MRM Transitions:

-

Spray Voltage: 3500 V.

-

Collision Energy: Optimized per transition (Start at 15 eV for Quantifier).

LC Conditions (MS Compatible)

-

Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[1][2][3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Steep gradient (5% B to 95% B in 5 mins) to maximize peak height/sensitivity.

Method Logic & Workflow Visualization[2][3]

The following diagram illustrates the decision logic for method selection and the critical mechanism of the sample preparation workflow.

Figure 1: Analytical Decision Tree for 2-(Cyclohexyloxy)isonicotinonitrile Quantification.

Validation Parameters (ICH Q2 R1)

To ensure the method is "Trustworthy" and self-validating, the following acceptance criteria must be met during validation:

| Parameter | Acceptance Criteria (HPLC-UV) | Rationale |

| System Suitability | Tailing Factor (T) < 1.5 | Ensures no secondary interactions with silanols.[1][2] |

| Precision (RSD) | < 1.0% (n=6 injections) | Demonstrates injector and pump stability.[1][2][3] |

| Linearity (R²) | > 0.999 (Range: 50–150%) | Confirms Beer-Lambert law adherence.[1][2][3] |

| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Critical for impurity reporting thresholds. |

| Specificity | Purity Angle < Purity Threshold | Confirms no co-elution with synthetic precursors (e.g., cyclohexanol).[1][2][3] |

Troubleshooting Guide

-

Problem: Peak Tailing.

-

Problem: Retention Time Drift.

References

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, 2005.[1][2][3] Link

-

VulcanChem. 2-(Cyclohexyloxy)isonicotinonitrile Product Data & Structure. Accessed 2023.[1][2][3][7] Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7506, 4-Cyanopyridine (Structural Analog).[1][2][3] Accessed 2023.[1][2][3][7] Link

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition.[1][2][3] Wiley-Interscience, 1997.[1][2][3] (Foundational text for RP-HPLC of basic compounds).

Sources

- 1. 2-Aminoisonicotinonitrile | C6H5N3 | CID 7015524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Separation of Drugs in Mixed-Mode HPLC | SIELC Technologies [sielc.com]

- 5. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. 4-Cyanopyridine | 100-48-1 [chemicalbook.com]

Introduction: The Strategic Importance of Pyridine Scaffolds in Modern Chemistry

An Application Note and Experimental Protocol for the Suzuki-Miyaura Coupling of 2-(Cyclohexyloxy)isonicotinonitrile Derivatives

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance is particularly pronounced in the synthesis of biaryl and heteroaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] Pyridine derivatives, in particular, are of immense interest to the drug development community due to their presence in a wide array of biologically active molecules. However, the Suzuki-Miyaura coupling of electron-deficient nitrogen-containing heterocycles like pyridines can present unique challenges, including catalyst deactivation and slow reaction kinetics.[3]

This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of a halogenated 2-(cyclohexyloxy)isonicotinonitrile derivative. Specifically, we will focus on the coupling of 6-chloro-2-(cyclohexyloxy)isonicotinonitrile with a generic arylboronic acid. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the scientific rationale behind the chosen conditions, ensuring both reproducibility and a deeper understanding of the reaction.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5] The cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species.[5][6] This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.[7][8] Finally, reductive elimination from the resulting diarylpalladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[5][6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Experimental Protocol

This protocol is optimized for the coupling of 6-chloro-2-(cyclohexyloxy)isonicotinonitrile with a representative arylboronic acid. The choice of a palladium acetate/SPhos catalyst system is based on its high activity for the coupling of challenging aryl chlorides.[4]

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 6-chloro-2-(cyclohexyloxy)isonicotinonitrile | ≥95% | Varies | Starting material |

| Arylboronic Acid | ≥97% | Varies | Coupling partner |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Varies | Pre-catalyst |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand grade | Varies | Ligand |

| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, ≥98% | Varies | Base |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Varies | Solvent |

| Deionized Water | N/A | In-house | For work-up |

| Ethyl Acetate | ACS grade | Varies | For extraction and chromatography |

| Hexanes | ACS grade | Varies | For chromatography |

| Brine | Saturated NaCl(aq) | In-house | For work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Varies | Drying agent |

| Silica Gel | 60 Å, 230-400 mesh | Varies | For column chromatography |

Equipment

-

Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

-

Magnetic stir plate with heating

-

Inert atmosphere glovebox or Schlenk line with argon or nitrogen gas

-

Syringes and needles for liquid transfer

-

Condenser (if using a Schlenk flask)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glassware for work-up (separatory funnel, Erlenmeyer flasks, beakers)

-

Column chromatography setup

Step-by-Step Procedure

-

Reaction Setup (Inert Atmosphere):

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add 6-chloro-2-(cyclohexyloxy)isonicotinonitrile (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate tribasic (K₃PO₄, 3.0 equiv).

-

In a separate vial, weigh out palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).

-

Seal the Schlenk flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the Pd(OAc)₂ and SPhos to the Schlenk flask under a positive flow of inert gas.

Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ from the Pd(II) pre-catalyst. The use of excess arylboronic acid helps to drive the reaction to completion and compensates for any potential protodeboronation side reactions.[9] K₃PO₄ is a strong base that effectively promotes the transmetalation step.[10]

-

-

Solvent Addition and Reaction:

-

To the flask containing the solids, add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the 6-chloro-2-(cyclohexyloxy)isonicotinonitrile.

-

Degas the solvent by bubbling argon or nitrogen through it for 15-20 minutes before addition.

-

Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

Rationale: 1,4-Dioxane is a common solvent for Suzuki couplings due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.[4] Heating is necessary to overcome the activation energy for the oxidative addition of the aryl chloride, which is generally less reactive than the corresponding bromide or iodide.[5][11]

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC. To take a sample, briefly remove the flask from the heat, and under a positive flow of inert gas, withdraw a small aliquot with a syringe.

-

Quench the aliquot with a few drops of water and extract with ethyl acetate.

-

Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). Visualize the spots under a UV lamp.

-

The reaction is complete when the starting halide spot is no longer visible. Typical reaction times are 12-24 hours.

Rationale: TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product, preventing unnecessary heating that could lead to side product formation.[12][13]

-

-

Work-up and Isolation:

-

Once the reaction is complete, allow the flask to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with deionized water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Rationale: The aqueous work-up removes the base and other water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final product.

Rationale: Column chromatography is a standard and effective method for purifying organic compounds from unreacted starting materials and side products, yielding the desired compound in high purity.[14][15]

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Trustworthiness and Self-Validation

The reliability of this protocol is ensured through several checkpoints. The primary method for in-process validation is the TLC monitoring, which provides a real-time assessment of the reaction's progress. A successful reaction will show the complete consumption of the limiting reagent (6-chloro-2-(cyclohexyloxy)isonicotinonitrile) and the appearance of a new, less polar spot corresponding to the biaryl product.

Post-synthesis validation is achieved through rigorous characterization. The expected mass of the product should be confirmed by high-resolution mass spectrometry. The structural integrity and purity should be verified by ¹H and ¹³C NMR spectroscopy, with the resulting spectra being clean and consistent with the proposed structure.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

-

For teaching to the new chemist. Suzuki Coupling Mechanism. YouTube; 2022. Available from: [Link]

-

Goujon, J. Y., et al. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar; 1999. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]

-

Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access; 2008. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. 2023. Available from: [Link]

-

MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Available from: [Link]

-

NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

-

YouTube. Suzuki cross-coupling reaction. 2020. Available from: [Link]

-

ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. Available from: [Link]

-

ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Available from: [Link]

-

Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available from: [Link]

-

NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available from: [Link]

-

Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]

-

ACS Publications. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Available from: [Link]

- Google Patents. US6465222B1 - Method for stereoselective production of substituted cyclohexylanhydrins.

-

NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

-

ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available from: [Link]

-

ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Available from: [Link]

- De Souza, F. G., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Universidade Federal Fluminense; 2004.

-

protocols.io. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). 2025. Available from: [Link]

-

ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. 2022. Available from: [Link]

-

NIH. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. 2024. Available from: [Link]

-

Sci-Hub. ChemInform Abstract: Preparation and Catalytic Properties of Bis(imino)pyridine Palladium(II) Complexes as Efficient Catalysts for Suzuki Cross‐Coupling Reaction in Water. Available from: [Link]

-

ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available from: [Link]

- Google Patents. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.

Sources

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. home.sandiego.edu [home.sandiego.edu]

Application Note: Investigating the Anti-Proliferative Effects of 2-(Cyclohexyloxy)isonicotinonitrile

Part 1: Executive Summary & Scientific Rationale

The Compound of Interest

2-(Cyclohexyloxy)isonicotinonitrile (CAS: 1016867-57-4) is a specialized pharmacophore often utilized in the development of Phosphodiesterase 4 (PDE4) inhibitors.[1][2] Structurally, it features a pyridine ring substituted with a nitrile group at the C4 position and a lipophilic cyclohexyloxy group at the C2 position. This "alkoxy-isonicotinonitrile" motif is critical for occupying the hydrophobic pocket of the PDE4 catalytic domain, mimicking the biological activity of known inhibitors like Piclamilast and Roflumilast.

Mechanistic Hypothesis

The primary anti-proliferative mechanism of 2-(Cyclohexyloxy)isonicotinonitrile is hypothesized to be the selective inhibition of PDE4.

-

Target Engagement: The compound binds to the PDE4 active site, preventing the hydrolysis of cyclic Adenosine Monophosphate (cAMP).

-

Signal Transduction: Elevated intracellular cAMP activates Protein Kinase A (PKA).

-